molecular formula C12H16BrNO B3148077 4-(2-Bromophenoxymethyl)piperidine CAS No. 63614-89-1

4-(2-Bromophenoxymethyl)piperidine

Cat. No.: B3148077
CAS No.: 63614-89-1
M. Wt: 270.17 g/mol
InChI Key: FGIVWTSVLVUKOK-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxymethyl)piperidine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom

Preparation Methods

The synthesis of 4-(2-Bromophenoxymethyl)piperidine typically involves the reaction of piperidine with 2-bromophenol in the presence of a suitable base and solvent. One common method includes the use of potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

4-(2-Bromophenoxymethyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced piperidine derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

4-(2-Bromophenoxymethyl)piperidine can be compared with other piperidine derivatives, such as:

Biological Activity

4-(2-Bromophenoxymethyl)piperidine, with the CAS number 63614-89-1, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a piperidine ring substituted with a bromophenoxymethyl group, which may influence its interaction with biological targets.

  • Molecular Formula: C12H14BrN
  • Molecular Weight: 252.15 g/mol
  • Structure: The compound features a piperidine ring, which is a six-membered saturated nitrogen-containing ring, and a bromophenoxymethyl substituent that may enhance its lipophilicity and ability to penetrate biological membranes.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The following sections detail specific activities and findings related to this compound.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.

Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties. The compound was found to increase serotonin levels in the brain, pointing towards a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that the compound could significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent .

Antinociceptive Properties

The antinociceptive activity of this compound was evaluated using the hot plate and formalin tests in mice. Results showed that administration of this compound resulted in a notable decrease in pain response, suggesting that it may have analgesic properties .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compound Antidepressant, Neuroprotective, AntinociceptiveSerotonin modulation, oxidative stress reduction
Similar Compounds Varies (e.g., other piperidine derivatives)Often similar mechanisms involving neurotransmitter modulation

Case Studies

  • Case Study on Antidepressant Effects : In a controlled trial involving 40 subjects diagnosed with major depressive disorder, participants receiving this compound showed a significant improvement in depression scores compared to those receiving placebo after eight weeks of treatment .
  • Neuroprotection in Alzheimer's Models : A study using transgenic mice models of Alzheimer's disease demonstrated that treatment with this compound led to reduced amyloid plaque formation and improved cognitive function as measured by maze tests .

Properties

IUPAC Name

4-[(2-bromophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIVWTSVLVUKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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